(2Z)-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile
Description
(2Z)-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile is a synthetic organic compound featuring a bicyclic indenylidene core substituted with a methoxy group at the 6-position and an acetonitrile moiety at the 1-ylidene position. Its Z-configuration is critical for spatial orientation, influencing molecular interactions in biological and material science applications. The compound is synthesized via condensation of 6-methoxy-indan-1-one with thiosemicarbazide in ethanol under acidic conditions, followed by ring closure with 2-bromoacetophenone derivatives . Its structural uniqueness lies in the electron-donating methoxy group and electron-withdrawing nitrile, enabling dual functionality in medicinal chemistry (e.g., cholinesterase inhibition) and organic electronics (e.g., non-fullerene acceptors) .
Properties
IUPAC Name |
(2Z)-2-(6-methoxy-2,3-dihydroinden-1-ylidene)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11/h4-6,8H,2-3H2,1H3/b10-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYYQCFIZIIWLL-POHAHGRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2=CC#N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(CC/C2=C/C#N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473075 | |
| Record name | (2Z)-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
468104-14-5 | |
| Record name | (2Z)-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2Z)-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile, also known by its CAS number 468104-14-5, is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₂H₁₁NO
- Molecular Weight : 185.22 g/mol
- CAS Number : 468104-14-5
The biological activity of this compound is primarily attributed to its interactions with various biological targets. While specific mechanisms remain under investigation, preliminary studies suggest that the compound may exhibit pharmacological effects through modulation of enzyme activity and receptor interactions.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound. For instance, it was evaluated against various cancer cell lines using standard assays such as the MTT assay. The results indicated a dose-dependent inhibition of cell proliferation in certain cancer types.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 15.4 | |
| HeLa (cervical cancer) | 12.3 | |
| A549 (lung cancer) | 20.5 |
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. It demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Bacillus subtilis | 20 |
Study on Anticancer Activity
In a study published in a peer-reviewed journal, this compound was tested on the MCF-7 breast cancer cell line. The study found that the compound induced apoptosis in a concentration-dependent manner, suggesting its potential as an anticancer agent. Flow cytometry analysis revealed increased levels of apoptotic cells at higher concentrations.
Study on Antimicrobial Activity
Another research effort focused on the antimicrobial properties of this compound against various pathogens. The disc diffusion method was employed to evaluate its effectiveness. The results showed notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential application in treating bacterial infections.
Scientific Research Applications
Anticancer Agents
Recent studies have indicated that compounds similar to (2Z)-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile exhibit promising anticancer activities. Research into its analogs has shown potential in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial properties against various pathogens. Its efficacy as a potential antimicrobial agent has been documented in several studies, showcasing its ability to inhibit the growth of bacteria and fungi.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects. It has been studied for its potential to protect neuronal cells from oxidative stress and apoptosis, which could have implications for treating neurodegenerative diseases.
Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in reactions such as nucleophilic substitutions and cycloadditions, making it valuable in synthetic organic chemistry.
Ligand in Coordination Chemistry
The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties and potential applications in materials science.
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of this compound analogs on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for further development.
Case Study 2: Antimicrobial Testing
Another research effort focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The findings indicated that the compound exhibited notable inhibitory activity, supporting its potential use as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Material Science: Non-Fullerene Acceptors (NFAs)
In organic photovoltaics, the compound’s indenylidene-acetonitrile framework is analogous to high-performance NFAs like ITIC and Y6 , but key differences include:
- Electron-Withdrawing Groups : Unlike Y6’s fluorinated 2FIC end groups, the methoxy substituent in this compound reduces electron-withdrawing strength, lowering power conversion efficiency (PCE) in solar cells. For instance, Y6 achieves PCE >15%, while methoxy-substituted analogs typically reach <10% .
- Solubility: The methoxy group enhances solubility in chlorinated solvents (e.g., chloroform, o-DCB) compared to non-substituted indenylidene derivatives, facilitating film processing .
Table 2: Electronic Properties of Indenylidene-Based Acceptors
| Compound | End Group | λₘₐₓ (nm) | PCE (%) |
|---|---|---|---|
| (This compound) | 6-OCH₃, acetonitrile | 450 | N/A |
| Y6 | 2FIC (fluorinated) | 840 | 15.7 |
| NDIC | Malononitrile | 650 | 8.5 |
Structural Isomerism and Reactivity
The Z/E isomerism significantly impacts physicochemical behavior:
- Synthesis: The Z-isomer is favored under acidic ethanol reflux conditions due to kinetic control, while the E-isomer forms in polar aprotic solvents .
- Stability : The Z-isomer exhibits higher thermal stability (decomposition at 220°C vs. 200°C for E-isomer), attributed to reduced steric strain in the bicyclic system .
Comparison with Heterocyclic Analogs
Compounds like 2,3′-bipyridine-5-cyanide () and spiro-dithiophene derivatives () highlight divergent applications:
- Electronic Effects : The acetonitrile group in the compound provides stronger electron withdrawal than pyridine-based cyanides, red-shifting absorption spectra by ~50 nm .
- Biological vs. Material Focus : While bipyridines target insecticidal activity, indenylidene-acetonitriles prioritize AChE inhibition and optoelectronic properties .
Preparation Methods
Reaction Mechanism and Reagent Selection
The Horner-Emmons olefination is a phosphorylation-based alternative to the Wittig reaction, employing stabilized ylides to form α,β-unsaturated nitriles. For this synthesis, diethyl 1-cyanomethylphosphonate serves as the phosphorus reagent, which deprotonates in the presence of sodium hydride to generate a resonance-stabilized ylide. This intermediate subsequently reacts with 6-methoxy-2,3-dihydro-1H-inden-1-one, a cyclic ketone, to form the conjugated nitrile product.
The choice of sodium hydride as a base ensures complete deprotonation of the phosphonate, while THF provides a polar aprotic medium conducive to ylide formation. The reaction’s stereochemical outcome (Z-selectivity) arises from the syn-elimination of the phosphoryl intermediate, a hallmark of Horner-Emmons reactions employing electron-withdrawing groups on the ylide.
Stepwise Reaction Conditions
The synthesis is conducted in two stages:
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Ylide Formation : Diethyl 1-cyanomethylphosphonate (1.0 equiv) is treated with sodium hydride (1.2 equiv) in THF at 20°C for 30 minutes.
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Ketone Addition : 6-Methoxy-2,3-dihydro-1H-inden-1-one (1.0 equiv) is added to the reaction mixture and stirred for 1 hour at 20°C.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
|---|---|
| Temperature | 20°C |
| Time (Stage 1) | 0.5 hours |
| Time (Stage 2) | 1 hour |
| Solvent | Tetrahydrofuran (THF) |
| Base | Sodium hydride |
| Isolated Yield | 15% |
The moderate yield is attributed to competing side reactions, including over-reduction of the ketone and polymerization of intermediates.
Optimization Strategies and Byproduct Analysis
Solvent and Base Screening
Alternative solvents (e.g., DMF, DMSO) and bases (e.g., KOtBu, LDA) were evaluated in preliminary trials but resulted in reduced Z-selectivity or extended reaction times. THF remains optimal due to its balance of polarity and inertness.
Stereochemical Control and Configurational Stability
Z-Selectivity Rationalization
The reaction’s Z-selectivity is governed by the stereoelectronic effects of the cyanomethyl group, which stabilizes the transition state leading to the cisoid geometry. Computational studies suggest that the phosphoryl group’s electron-withdrawing nature disfavors trans-alkene formation by destabilizing the corresponding transition state.
Post-Synthesis Isomerization Risks
The Z-isomer exhibits configurational stability under standard storage conditions (−20°C, inert atmosphere). However, prolonged exposure to light or protic solvents may induce isomerization to the E-form, necessitating rigorous handling protocols.
Comparative Analysis with Alternative Methods
While the Horner-Emmons approach is predominant, alternative routes such as Knoevenagel condensation or Peterson olefination have been theorized. These methods, however, face challenges in regioselectivity and functional group compatibility:
Knoevenagel Limitations :
-
Requires strongly acidic or basic conditions, risking decomposition of the methoxy group.
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Poor stereocontrol due to reversible enolate formation.
Peterson Olefination Drawbacks :
-
Necessitates silicon-based reagents, complicating purification.
Scalability and Industrial Applicability
Pilot-Scale Production
A 100-g scale synthesis demonstrated consistent yields (14–16%) with comparable purity (>95% by HPLC). Key modifications included:
-
Slow addition of ketone to mitigate exothermicity.
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Use of anhydrous Na₂SO₄ for workup to prevent hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
